molecular formula C10H6N2O2 B1600138 6-cyano-1H-indole-2-carboxylic Acid CAS No. 85864-09-1

6-cyano-1H-indole-2-carboxylic Acid

Cat. No. B1600138
CAS RN: 85864-09-1
M. Wt: 186.17 g/mol
InChI Key: DZAGFMALIIXWPO-UHFFFAOYSA-N
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Patent
US06465485B1

Procedure details

A solution of 4-cyanobenzaldehyde (1.27 g, 9.69 mmol) and ethyl azidoacetate (5 g, 38.76 mmol) in methanol (6 ml) was added dropwise over 0.16 h to a stirred solution of sodium methoxide (2.143 g, 39.7 mmol) in methanol (24 ml) at −8° C. The reaction was stirred with ice cooling for a further 3 h before being poured into ice/water (500 ml). The precipitate was filtered, washed with water and dried in vacuo. A sample of the residue (0.55 g) was dissolved in xylene (15 ml) and added dropwise to refluxing xylene (35 ml) over 0.75 h. After a further 1.5 h reflux the mixture was cooled and the precipitate filtered, washed with a small amount of xylene and dried in vacuo. The residue was dissolved in aqueous methanol (20 ml, 1:1) and sodium hydroxide (1 equivalent) added. The mixture was stirred at room temperature for 18 h, concentrated to half volume and poured into water (50 ml). The resultant solution was washed with ethyl acetate (50 ml) and the aqueous layer acidified with 2N HCl. The precipitate was filtered, washed with water and dried in vacuo to afford the title compound as a pale yellow solid (0.209 g, 11%).
Quantity
1.27 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.143 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
24 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
11%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:10]=[CH:9][C:6]([CH:7]=O)=[CH:5][CH:4]=1)#[N:2].[N:11]([CH2:14][C:15]([O:17]CC)=[O:16])=[N+]=[N-].C[O-].[Na+].[OH-].[Na+]>CO>[C:1]([C:3]1[CH:10]=[C:9]2[C:6]([CH:7]=[C:14]([C:15]([OH:17])=[O:16])[NH:11]2)=[CH:5][CH:4]=1)#[N:2] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
1.27 g
Type
reactant
Smiles
C(#N)C1=CC=C(C=O)C=C1
Name
Quantity
5 g
Type
reactant
Smiles
N(=[N+]=[N-])CC(=O)OCC
Name
Quantity
2.143 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
6 mL
Type
solvent
Smiles
CO
Name
Quantity
24 mL
Type
solvent
Smiles
CO
Step Two
Name
ice water
Quantity
500 mL
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred with ice cooling for a further 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
A sample of the residue (0.55 g) was dissolved in xylene (15 ml)
ADDITION
Type
ADDITION
Details
added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
to refluxing xylene (35 ml) over 0.75 h
Duration
0.75 h
TEMPERATURE
Type
TEMPERATURE
Details
After a further 1.5 h reflux the mixture
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
was cooled
FILTRATION
Type
FILTRATION
Details
the precipitate filtered
WASH
Type
WASH
Details
washed with a small amount of xylene
CUSTOM
Type
CUSTOM
Details
dried in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in aqueous methanol (20 ml, 1:1)
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 18 h
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to half volume
ADDITION
Type
ADDITION
Details
poured into water (50 ml)
WASH
Type
WASH
Details
The resultant solution was washed with ethyl acetate (50 ml)
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(#N)C1=CC=C2C=C(NC2=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.209 g
YIELD: PERCENTYIELD 11%
YIELD: CALCULATEDPERCENTYIELD 11.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.